4-Bromo-2-fluoro-1-(perfluoroethyl)benzene
Overview
Description
“4-Bromo-2-fluoro-1-(perfluoroethyl)benzene” is a chemical compound with the CAS Number: 1355157-49-1 . It has a molecular weight of 293.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H3BrF6/c9-4-1-2-5 (6 (10)3-4)7 (11,12)8 (13,14)15/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a density of 1.7±0.1 g/cm^3 . The boiling point is 187.2±35.0 °C at 760 mmHg . The vapor pressure is 0.9±0.3 mmHg at 25°C . The flash point is 86.9±10.0 °C .Scientific Research Applications
Coordination Chemistry and Metal Ion Complexes
The study by Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, specifically the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene leading to the synthesis of fluorocryptands. These compounds bind alkali and alkaline earth metal ions, resulting in significant shifts in NMR resonances. This indicates the potential for 4-Bromo-2-fluoro-1-(perfluoroethyl)benzene to be involved in similar coordination chemistry applications, particularly in the creation of complex structures for metal ion detection or separation (Plenio, Hermann, & Diodone, 1997).
Radiosynthesis and Labelling Agents
Namolingam et al. (2001) discussed the synthesis of various fluoromethyl-benzene derivatives through nucleophilic substitution reactions, demonstrating the compound's potential as bifunctional labelling agents. Such fluorinated compounds, including this compound, may find applications in the development of new diagnostic and therapeutic agents, especially in positron emission tomography (PET) (Namolingam, Luthra, Brady, & Pike, 2001).
Organometallic Synthesis
The research by Porwisiak and Schlosser (1996) on 1-Bromo-3,5-bis(trifluoromethyl)benzene demonstrates its utility as a starting material for organometallic synthesis. By extension, this compound could serve in the synthesis of organometallic compounds, leveraging the reactivity of its bromo and fluoro groups for the formation of novel organometallic frameworks (Porwisiak & Schlosser, 1996).
Photophysical Properties
Krebs and Spanggaard (2002) investigated the effect of perfluorination on the photophysical properties of certain compounds. Although not directly about this compound, this research suggests that such fluorinated benzene compounds could be explored for their unique photophysical properties, possibly in the design of novel optical materials or fluorescence-based sensors (Krebs & Spanggaard, 2002).
Synthesis of Perfluoroalkylated Organic Compounds
The addition reactions of perfluoroalkyl radicals to alkenes, as discussed by Kondratov et al. (2015), showcase the methodology for synthesizing perfluoroalkylated organic compounds. This highlights the potential role of this compound in radical-mediated synthetic routes to introduce perfluoroalkyl groups into organic molecules, enhancing their properties for various applications, such as in materials science or pharmaceuticals (Kondratov et al., 2015).
Safety and Hazards
“4-Bromo-2-fluoro-1-(perfluoroethyl)benzene” is classified as a flammable liquid and vapor . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-4-1-2-5(6(10)3-4)7(11,12)8(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCYHXKELZTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355157-49-1 | |
Record name | 4-bromo-2-fluoro-1-(pentafluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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